molecular formula C17H17N B11871789 3-Ethyl-2-methyl-1-phenyl-1H-indole CAS No. 918163-14-1

3-Ethyl-2-methyl-1-phenyl-1H-indole

Cat. No.: B11871789
CAS No.: 918163-14-1
M. Wt: 235.32 g/mol
InChI Key: JJDQJADHUVTFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-methyl-1-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have diverse biological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-1-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions . Another method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-1-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: Indoles can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of indoles can yield indolines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2-methyl-1-phenyl-1H-indole has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-1-phenyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Methylindole: Known for its anti-inflammatory and analgesic activities.

    2-Methylindole-3-carboxylate: Used as an antimicrobial agent.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their antiviral properties

Uniqueness

3-Ethyl-2-methyl-1-phenyl-1H-indole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological receptors, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

918163-14-1

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

3-ethyl-2-methyl-1-phenylindole

InChI

InChI=1S/C17H17N/c1-3-15-13(2)18(14-9-5-4-6-10-14)17-12-8-7-11-16(15)17/h4-12H,3H2,1-2H3

InChI Key

JJDQJADHUVTFJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.